N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide
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Overview
Description
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution Reaction: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thiadiazole intermediate.
Amidation: The final step involves the reaction of the substituted thiadiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethoxyphenyl halide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the ethoxyphenyl and fluorobenzamide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Agricultural Chemistry: It is investigated for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide involves interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It inhibits key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide
- N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide
Uniqueness
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide is unique due to the presence of the ethoxy group, which enhances its lipophilicity and potentially its biological activity compared to its methoxy and chloro analogs.
Properties
Molecular Formula |
C17H14FN3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-23-12-9-7-11(8-10-12)15-19-17(24-21-15)20-16(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,20,21,22) |
InChI Key |
VRIJDVZBDMAZJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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